N-Butylmethacrylamide
Overview
Description
N-Butylmethacrylamide is an organic compound with the molecular formula C8H15NO. It is a derivative of methacrylamide, where the hydrogen atom on the nitrogen is replaced by a butyl group. This compound is known for its applications in polymer chemistry and materials science due to its ability to form polymers with unique properties .
Mechanism of Action
Target of Action
N-Butylmethacrylamide (n-BMA) is a versatile, plasticizing methacrylate monomer . It primarily targets a wide range of organic and inorganic substances, entering into the reaction of accession with them . It is used in the production of homopolymers, copolymers, and products that we see and use in everyday life .
Mode of Action
This compound interacts with its targets to form various products. As a homopolymer, it is used in adhesives and as a polymeric plasticizer for harder resins . When copolymerized with other monomers, such as methyl methacrylate (MMA), it exhibits enhanced flexibility and toughness without the need for a plasticizer .
Biochemical Pathways
For instance, it can form copolymers with MMA, resulting in materials with enhanced flexibility and toughness .
Pharmacokinetics
It is known that the compound is a clear, colorless liquid with a faint ester-like odor .
Result of Action
The action of this compound results in a variety of effects at the molecular and cellular levels. It imparts a distinct combination of properties associated with high-quality paint and coatings, such as weatherability, UV resistance, transparency, non-yellowing characteristics, flexibility, toughness, durability, compatibility with a wide variety of resin systems and solvents, and adhesion to a wide variety of substrates .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it demonstrates flexibility, durability, UV, and moisture resistance in exterior decorative paints and automotive finishes . It is classified as hazardous (flammable, skin irritant, sensitizing and toxic/harmful to aquatic life), but the chemical industry has handled it safely for more than 80 years .
Biochemical Analysis
Biochemical Properties
N-Butylmethacrylamide plays a significant role in biochemical reactions, particularly in the formation of polymers. It interacts with various enzymes and proteins during polymerization processes. For instance, it can act as a substrate for polymerase enzymes, facilitating the formation of long polymer chains. Additionally, this compound can interact with proteins that stabilize the polymer structure, ensuring the durability and flexibility of the final product .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in cell growth and differentiation. Moreover, this compound can modulate cell signaling pathways by interacting with specific receptors on the cell surface, leading to changes in cellular responses . Its impact on cellular metabolism includes alterations in the production of metabolic intermediates and energy molecules.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can bind to specific sites on enzymes, either inhibiting or activating their activity. For example, this compound may inhibit the activity of enzymes involved in the degradation of polymers, thereby increasing the stability of the polymer product . Additionally, it can influence gene expression by binding to transcription factors and altering their ability to regulate target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it may degrade over extended periods, leading to changes in its biochemical properties . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and proliferation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may enhance cellular functions such as adhesion and proliferation. At high doses, it can exhibit toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a specific dosage range results in optimal cellular responses, while deviations from this range lead to adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It can be metabolized through pathways involving oxidation and reduction reactions, leading to the formation of intermediate metabolites . These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be actively transported across cell membranes by specific transporters, ensuring its proper localization within the cell . Additionally, binding proteins can facilitate the distribution of this compound to various cellular compartments, affecting its accumulation and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Its localization to other organelles, such as the endoplasmic reticulum or mitochondria, can also impact its biochemical properties and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butylmethacrylamide can be synthesized through the reaction of methacryloyl chloride with butylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under an inert atmosphere to prevent any side reactions with moisture or oxygen .
Industrial Production Methods
On an industrial scale, this compound is produced using similar methods but with optimized conditions to increase yield and purity. The process involves the continuous addition of methacryloyl chloride to a solution of butylamine and triethylamine, followed by purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
N-Butylmethacrylamide undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in various applications.
Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to form methacrylic acid and butylamine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used.
Substitution: Various alkylating agents or arylating agents can be used depending on the desired substitution.
Major Products Formed
Polymerization: Poly(this compound)
Hydrolysis: Methacrylic acid and butylamine
Substitution: Various substituted methacrylamides depending on the reagents used.
Scientific Research Applications
N-Butylmethacrylamide has a wide range of applications in scientific research:
Polymer Chemistry: It is used to synthesize polymers with specific properties such as thermal stability, mechanical strength, and flame retardancy.
Materials Science: It is used in the development of nanocomposites and other advanced materials.
Biology and Medicine: It is used in the development of drug delivery systems and biomedical devices due to its biocompatibility.
Comparison with Similar Compounds
Similar Compounds
- N-Methylmethacrylamide
- N-Ethylmethacrylamide
- N-Propylmethacrylamide
Comparison
N-Butylmethacrylamide is unique due to the presence of the butyl group, which provides greater flexibility and hydrophobicity compared to shorter alkyl groups like methyl, ethyl, or propyl. This makes it particularly useful in applications where these properties are desired, such as in the development of flexible and water-resistant materials .
Properties
IUPAC Name |
N-butyl-2-methylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-4-5-6-9-8(10)7(2)3/h2,4-6H2,1,3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWOOIHSXNRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431800 | |
Record name | N-N-Butyl methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28384-61-4 | |
Record name | N-N-Butyl methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431800 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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